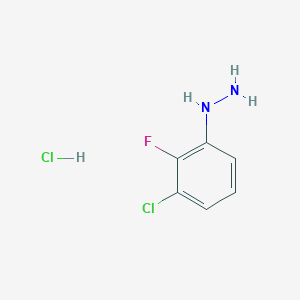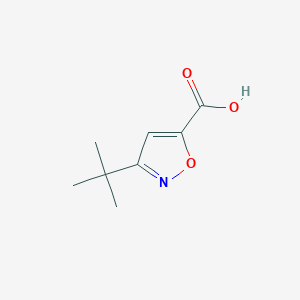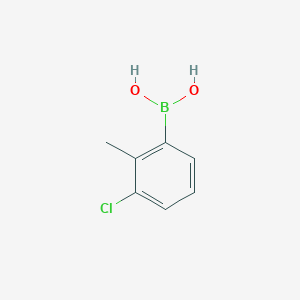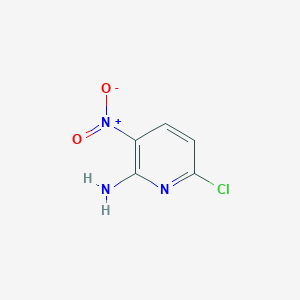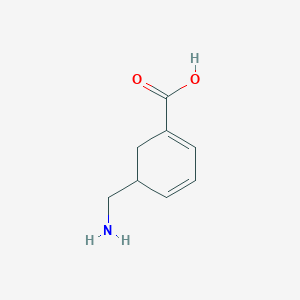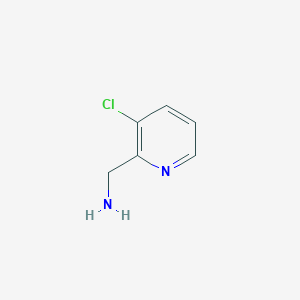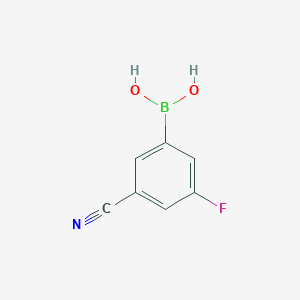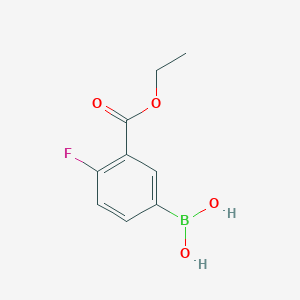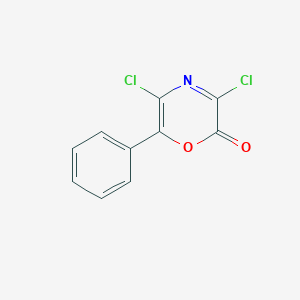
Trichloroacetyl isocyanate
Overview
Description
Trichloroacetyl isocyanate is used as an in-situ derivatizing reagent for characterization of alcohols, glycols, phenols, and amines by nuclear magnetic resonance . It is also used in anion chemical ionization mass spectrometry and in catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrate .
Synthesis Analysis
Trichloroacetyl isocyanate is commonly employed as an in situ derivatizing reagent for the 13 C NMR studies of alcohols, phenols, and amines . It undergoes 1,5-cycloaddition reaction with anhydro-2-deoxy-D- erythro - and -L- threo -pent-1-enitols and 1,5-anhydro-2-deoxy-D- and -L- arabino -hex-1-enitols to yield [2+2] and [4+2] cycloadducts .Molecular Structure Analysis
The molecular structure of Trichloroacetyl isocyanate can be analyzed using various methods such as NMR spectroscopy . The in situ reaction of amines with trichloroacetyl isocyanate (TAI) in the NMR sample tube was investigated as a tool in structural analysis by means of 1H NMR spectroscopy .Chemical Reactions Analysis
Trichloroacetyl isocyanate undergoes 1,5-cycloaddition reaction with anhydro-2-deoxy-D- erythro - and -L- threo -pent-1-enitols and 1,5-anhydro-2-deoxy-D- and -L- arabino -hex-1-enitols to yield [2+2] and [4+2] cycloadducts . It is also used in catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrate .Physical And Chemical Properties Analysis
Trichloroacetyl isocyanate has a density of 1.7±0.1 g/cm3, a boiling point of 186.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its refractive index is 1.539, and it has a molar refractivity of 35.5±0.5 cm3 .Scientific Research Applications
In Situ Derivatizing Reagent
Trichloroacetyl isocyanate is commonly employed as an in situ derivatizing reagent for the characterization of various compounds. It is particularly useful in the 13C NMR studies of alcohols, phenols, and amines .
Cycloaddition Reactions
This compound undergoes 1,5-cycloaddition reaction with anhydro-2-deoxy-D-erythro and -L-threo-pent-1-enitols and 1,5-anhydro-2-deoxy-D- and -L-arabino-hex-1-enitols to yield [2+2] and [4+2] cycloadducts .
Anion Chemical Ionization Mass Spectrometry
Trichloroacetyl isocyanate is used in anion chemical ionization mass spectrometry . This technique is used for the analysis of complex mixtures and the identification of unknown compounds.
Catalytic One-Pot Dehydrative Glycosylation
Trichloroacetyl isocyanate is used in catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrate . This process is important in the synthesis of complex carbohydrates, which have applications in various fields including drug discovery and materials science.
Conversion of Alcohols to Carbamates
Trichloroacetyl isocyanate is used as a reagent for the conversion of alcohols to carbamates . Carbamates are used in a wide range of applications, including as pesticides, in pharmaceuticals, and as plasticizers.
Vibrational IR and Raman Spectra Studies
The conformational stability and vibrational IR and Raman spectra of trichloroacetyl isocyanate have been investigated . These studies are important for understanding the properties and behavior of the molecule.
Safety And Hazards
Trichloroacetyl isocyanate is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .
Relevant Papers For a more detailed analysis, you may want to look at the latest published documents for Trichloroacetyl isocyanate . This includes related hot topics, top authors, the most cited documents, and related journals .
properties
IUPAC Name |
2,2,2-trichloroacetyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZCCBOFGDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(Cl)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062790 | |
| Record name | Trichloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloroacetyl isocyanate | |
CAS RN |
3019-71-4 | |
| Record name | Trichloroacetyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl isocyanate, 2,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROACETYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXV1P5J6JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TAI interact with its primary target, hydroxyl groups?
A1: TAI reacts rapidly and quantitatively with hydroxyl groups to form trichloroacetyl carbamates. [, ] This reaction effectively "marks" the hydroxyl groups for analytical purposes. [, ]
Q2: What are the downstream effects of TAI derivatization on the NMR spectra of target molecules?
A2: TAI derivatization leads to several characteristic changes in NMR spectra: * The carbamate N-H proton signal appears downfield, facilitating the counting of hydroxyl groups. [] * Ring protons proximal to the derivatized hydroxyl groups become more dispersed, allowing for easier identification. [] * Specific changes in chemical shifts of the carbamate proton signals can be correlated to the presence of different functional groups. []
Q3: What is the molecular formula and weight of TAI?
A3: The molecular formula of TAI is C3Cl3NO2, and its molecular weight is 198.4 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize TAI and its derivatives?
A4: Commonly used spectroscopic techniques include: * Infrared (IR) Spectroscopy [, , ] * 1H Nuclear Magnetic Resonance (NMR) Spectroscopy [, , , , , , , ] * 13C NMR Spectroscopy [, , , ] * Mass Spectrometry (MS) [, ]
Q5: What is the stability of TAI under different storage conditions?
A5: While specific stability data may vary, TAI is generally stored under anhydrous conditions to prevent hydrolysis.
Q6: Are there any notable material compatibilities or incompatibilities with TAI?
A6: TAI reacts readily with nucleophiles such as water, alcohols, and amines. It should be handled with care and stored away from incompatible materials.
Q7: What is the primary reaction mechanism by which TAI participates in organic synthesis?
A7: TAI is commonly involved in [2+2] cycloaddition reactions with electron-rich alkenes, such as glycals. [, , ] These reactions are highly regio- and stereoselective and provide a valuable route to β-lactams.
Q8: How does the structure of the glycal influence its reactivity with TAI in [2+2] cycloadditions?
A8: The reactivity of glycals with TAI is strongly influenced by the electronic properties and steric bulk of protecting groups on the glycal. [] Electron-withdrawing protecting groups decrease reactivity, while bulky groups can hinder the approach of TAI.
Q9: Have computational methods been used to study the [2+2] cycloaddition of TAI to glycals?
A9: Yes, computational studies have provided insights into the mechanism and transition states involved in the [2+2] cycloaddition of TAI to glycals. [] These studies have shown that the reaction proceeds through an asynchronous one-step mechanism involving a zwitterionic species.
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for TAI derivatives?
A10: While the provided papers do not describe QSAR models specifically for TAI derivatives, studies have explored the relationship between the structure of TAI-derivatized molecules and their NMR spectra. [, , ]
Q11: How do structural modifications of TAI derivatives affect their biological activity?
A11: The provided research focuses primarily on the synthetic and analytical applications of TAI rather than its biological activity. Therefore, information on the SAR of TAI derivatives regarding biological activity is limited within these papers.
Q12: What are the common formulation strategies used to improve the stability or solubility of TAI derivatives?
A12: The provided research primarily focuses on the use of TAI as a derivatizing agent for analytical purposes and as a reagent in organic synthesis. As a result, these papers do not provide detailed information on formulation strategies for TAI derivatives.
Q13: Are there any specific safety, health, and environmental (SHE) regulations regarding the use and handling of TAI?
A13: As a reactive chemical, TAI should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) and relevant regulations for detailed information on safe handling, storage, and disposal.
Q14: What are some applications of TAI in analytical chemistry?
A29: TAI is primarily used as a derivatizing agent for the analysis of hydroxyl groups in various compounds, including: * Carbohydrates [] * Steroids [, , ] * Hydroxy fatty acid mixtures [] * Polymers [, ]
Q15: How is TAI used to quantify hydroxyl groups in a sample?
A30: After reacting TAI with a sample containing hydroxyl groups, the resulting trichloroacetyl carbamate derivatives can be analyzed using 1H NMR spectroscopy. The integration of the carbamate N-H proton signal is directly proportional to the concentration of hydroxyl groups in the original sample. [, , ]
Q16: What are the advantages of using TAI as a derivatizing agent for NMR analysis?
A31: TAI offers several advantages: * High Reactivity: TAI reacts rapidly and quantitatively with hydroxyl groups, ensuring complete derivatization. [, ] * Characteristic NMR Signals: TAI derivatives produce distinct downfield N-H proton signals in 1H NMR spectra, facilitating identification and quantification. [] * Improved Spectral Dispersion: TAI derivatization often leads to improved spectral dispersion, allowing for easier analysis of complex mixtures. []
Q17: Are there any alternative reagents to TAI for the derivatization of hydroxyl groups?
A32: Yes, other reagents can derivatize hydroxyl groups for analytical purposes, including: * Chloroformates [] * Chlorosulfonyl isocyanate [] * Trifluoroacetic anhydride (TFAA) []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

